6,7-Diphenyldibenzo[e,g][1,4]diazocine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
6,7-Diphenyldibenzo[e,g][1,4]diazocine can be synthesized enantioselectively via a chiral phosphoric acid-catalyzed cyclocondensation reaction. The starting materials for this synthesis are [1,1′-biphenyl]-2,2′-diamine and benzil. The reaction proceeds under mild conditions, yielding the desired product with high enantiomeric excess (98% ee) and a yield of 82% .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the enantioselective synthesis described above could potentially be scaled up for industrial applications. The use of chiral phosphoric acid as a catalyst and the mild reaction conditions make this method suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
6,7-Diphenyldibenzo[e,g][1,4]diazocine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the diazocine core.
Substitution: The phenyl groups and other substituents on the diazocine core can be substituted with different functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various electrophiles and nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
Scientific Research Applications
6,7-Diphenyldibenzo[e,g][1,4]diazocine has several scientific research applications, including:
Chemistry: It serves as a platform for developing new chiral ligands and catalysts.
Biology: The compound’s unique structure allows it to interact with biological molecules in specific ways, making it useful for studying molecular interactions and developing new drugs.
Industry: Used in the development of new materials and catalysts for industrial processes.
Mechanism of Action
The mechanism by which 6,7-Diphenyldibenzo[e,g][1,4]diazocine exerts its effects involves its interaction with molecular targets through its chiral centers. The compound can form stable complexes with various molecules, influencing their reactivity and properties. The pathways involved in these interactions are often studied using density functional theory calculations to understand the origin of enantioselectivity and stability .
Comparison with Similar Compounds
Similar Compounds
- 1,12-Dimethyl-6,7-diphenyldibenzo[e,g][1,4]diazocine
- 1,11-Dimethyl-6-phenyl-5H-dibenzo[d,f][1,3]diazepine
Uniqueness
6,7-Diphenyldibenzo[e,g][1,4]diazocine is unique due to its high enantiomeric excess and stability, which are not commonly observed in similar compounds. Its ability to form stable chiral complexes makes it a valuable compound for developing new chiral ligands and catalysts .
Properties
CAS No. |
33283-30-6 |
---|---|
Molecular Formula |
C26H18N2 |
Molecular Weight |
358.4 g/mol |
IUPAC Name |
9,10-diphenyl-8,11-diazatricyclo[10.4.0.02,7]hexadeca-1,3,5,7,9,11,13,15-octaene |
InChI |
InChI=1S/C26H18N2/c1-3-11-19(12-4-1)25-26(20-13-5-2-6-14-20)28-24-18-10-8-16-22(24)21-15-7-9-17-23(21)27-25/h1-18H |
InChI Key |
UDZBOPAKQDVWOP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=C3C=CC=CC3=C4C=CC=CC4=N2)C5=CC=CC=C5 |
Origin of Product |
United States |
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